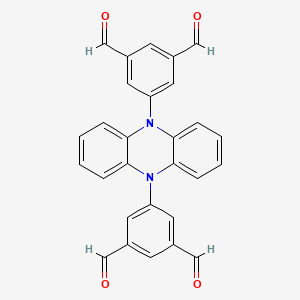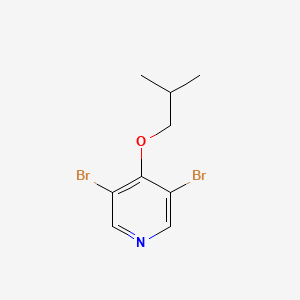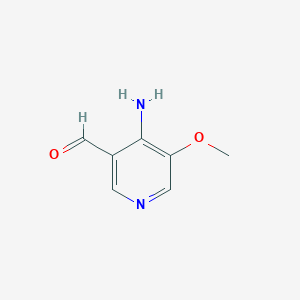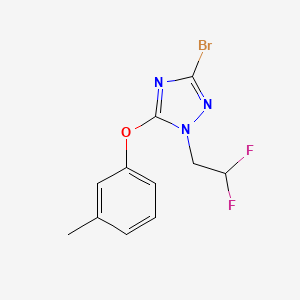
3-Bromo-1-(2,2-difluoroethyl)-5-(m-tolyloxy)-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-1-(2,2-difluoroethyl)-5-(m-tolyloxy)-1H-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazoles. Triazoles are known for their diverse applications in pharmaceuticals, agriculture, and materials science due to their stability and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-(2,2-difluoroethyl)-5-(m-tolyloxy)-1H-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazines and carboxylic acids or their derivatives.
Bromination: Introduction of the bromine atom can be done using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Difluoroethyl Group: This step may involve nucleophilic substitution reactions using appropriate difluoroethylating agents.
Attachment of the m-Tolyloxy Group: This can be achieved through etherification reactions using m-tolyl alcohol and suitable activating agents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the bromine or tolyloxy groups.
Reduction: Reduction reactions could target the triazole ring or the bromine atom.
Substitution: The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amino derivative of the original compound.
Aplicaciones Científicas De Investigación
3-Bromo-1-(2,2-difluoroethyl)-5-(m-tolyloxy)-1H-1,2,4-triazole may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible applications in drug development, particularly as antifungal or anticancer agents.
Industry: Use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action would depend on the specific application of the compound. For example, if used as a drug, it might interact with specific enzymes or receptors, inhibiting their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazole: The parent compound, known for its antifungal properties.
3-Bromo-1-(2,2-difluoroethyl)-1H-1,2,4-triazole: Similar structure but without the tolyloxy group.
5-(m-Tolyloxy)-1H-1,2,4-triazole: Similar structure but without the bromine and difluoroethyl groups.
Uniqueness
The presence of the bromine, difluoroethyl, and tolyloxy groups in 3-Bromo-1-(2,2-difluoroethyl)-5-(m-tolyloxy)-1H-1,2,4-triazole may confer unique properties such as increased stability, specific biological activity, or enhanced reactivity compared to similar compounds.
Propiedades
Fórmula molecular |
C11H10BrF2N3O |
|---|---|
Peso molecular |
318.12 g/mol |
Nombre IUPAC |
3-bromo-1-(2,2-difluoroethyl)-5-(3-methylphenoxy)-1,2,4-triazole |
InChI |
InChI=1S/C11H10BrF2N3O/c1-7-3-2-4-8(5-7)18-11-15-10(12)16-17(11)6-9(13)14/h2-5,9H,6H2,1H3 |
Clave InChI |
SDKSBPNLEJFRPE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)OC2=NC(=NN2CC(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



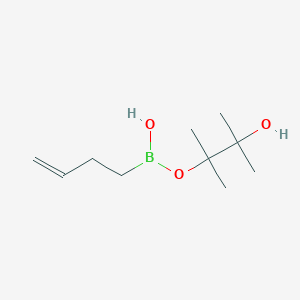

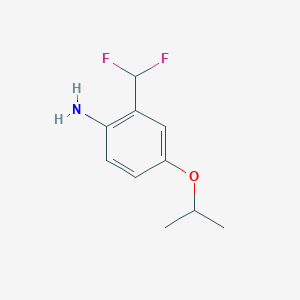
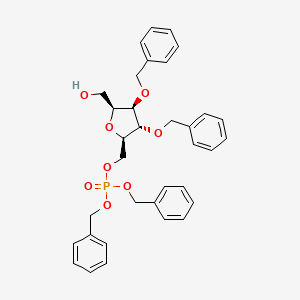
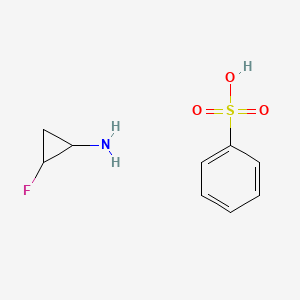
![4-[(R)-[(1S,2S,4S,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-phenylmethoxymethyl]quinoline;bromide](/img/structure/B14765550.png)
![tert-butyl (3R,5S,10R)-2-oxo-3,10-diphenyl-1-oxa-9-azaspiro[4.5]decane-9-carboxylate](/img/structure/B14765554.png)
![(3Z,5E)-3,5-bis[(2-fluorophenyl)methylidene]piperidin-4-one](/img/structure/B14765562.png)

